N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-fluoro-1H-carbazole and pyrazine-2-carboxylic acid. The synthesis may involve:
Amidation: Formation of the amide bond between the carbazole derivative and the pyrazine carboxylic acid.
Fluorination: Introduction of the fluorine atom into the carbazole ring.
Coupling Reactions: Use of coupling agents like EDCI or DCC to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures, such as 6-fluoro-1H-carbazole.
Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazine-2-carboxylic acid.
Uniqueness
N-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is unique due to its specific combination of carbazole and pyrazine moieties, which may confer distinct biological activities and chemical properties.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H22FN5O2/c22-13-6-7-16-15(11-13)14-3-1-4-17(20(14)27-16)26-19(28)5-2-8-25-21(29)18-12-23-9-10-24-18/h6-7,9-12,17,27H,1-5,8H2,(H,25,29)(H,26,28) |
InChI Key |
BNLNZJGDPMIYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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